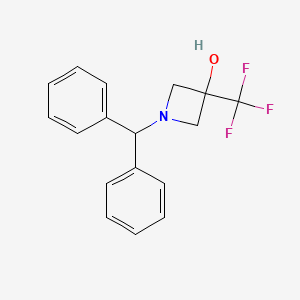

1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzhydryl-3-(trifluoromethyl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO/c18-17(19,20)16(22)11-21(12-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,22H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGVLWJKPPOWCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00727381 | |

| Record name | 1-(Diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848192-92-7 | |

| Record name | 1-(Diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Trifluoromethylated Azetidines in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol

Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, with azetidines emerging as particularly valuable motifs.[1] Their strained four-membered ring system imparts unique conformational properties and metabolic stability compared to their larger pyrrolidine and piperidine counterparts. The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[2][3] The potent electron-withdrawing nature of the -CF₃ group can also modulate the basicity of nearby amines, a critical factor for optimizing pharmacokinetic profiles and reducing off-target effects.[1]

The compound this compound represents a confluence of these advantageous structural features. The benzhydryl (diphenylmethyl) group serves as a bulky, lipophilic N-protecting group, while the trifluoromethyl and hydroxyl groups at the C3 position introduce polarity and hydrogen bonding capabilities.[4] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, intended for researchers and professionals in synthetic chemistry and drug development.

Part 1: Synthesis via Nucleophilic Trifluoromethylation

The most direct and efficient synthesis of this compound involves the nucleophilic addition of a trifluoromethyl anion equivalent to the corresponding ketone precursor, 1-Benzhydrylazetidin-3-one.

Causality of Reagent Selection

-

Precursor Ketone: 1-Benzhydrylazetidin-3-one is the logical starting point. It can be synthesized from commercially available 1-benzhydrylazetidin-3-ol via an oxidation reaction (e.g., Swern or Dess-Martin oxidation).[5][6] The benzhydryl group is a robust protecting group that is stable under the conditions of trifluoromethylation.

-

Trifluoromethylating Agent: Trifluoromethyltrimethylsilane (TMSCF₃), widely known as the Ruppert-Prakash reagent, is the agent of choice for this transformation.[7] First prepared by Ingo Ruppert and later popularized by G. K. Surya Prakash, TMSCF₃ is a liquid reagent that serves as a convenient and effective source for the nucleophilic trifluoromethyl anion (CF₃⁻).[7] Its widespread use is due to its stability, commercial availability, and high efficacy in reacting with carbonyl compounds.[2]

-

Initiator: The reaction is not spontaneous. It requires a catalytic amount of a nucleophilic initiator to activate the TMSCF₃.[2] A fluoride ion source, such as tetrabutylammonium fluoride (TBAF), is commonly used.[2] The fluoride anion attacks the silicon atom of TMSCF₃, forming a pentacoordinate siliconate intermediate which then fragments to release the highly reactive trifluoromethide anion ([CF₃]⁻), the key species in the reaction.[2][8]

Reaction Mechanism

The core of the synthesis is a nucleophilic addition reaction. The mechanism proceeds through an anionic chain reaction initiated by a fluoride source.[2]

-

Initiation: A catalytic amount of fluoride ion (from TBAF) attacks the silicon atom of the Ruppert-Prakash reagent (TMSCF₃) to generate the reactive trifluoromethide anion ([CF₃]⁻).

-

Propagation: The generated [CF₃]⁻ anion attacks the electrophilic carbonyl carbon of 1-Benzhydrylazetidin-3-one. This forms a tertiary alkoxide intermediate.

-

Silyl Transfer: The alkoxide intermediate reacts with another molecule of TMSCF₃ to form a stable trimethylsilyl ether and regenerate the trifluoromethide anion, which continues the catalytic cycle.

-

Hydrolysis: Upon completion of the reaction, a hydrolytic workup (e.g., with aqueous acid) cleaves the silyl ether to yield the final product, this compound.

Experimental Protocol: A Step-by-Step Guide

Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are for research use only.

Materials:

-

1-Benzhydrylazetidin-3-one (1.0 eq)

-

Trifluoromethyltrimethylsilane (Ruppert-Prakash Reagent, 1.5 eq)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Benzhydrylazetidin-3-one (1.0 eq).

-

Solvent Addition: Dissolve the ketone in anhydrous THF (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add trifluoromethyltrimethylsilane (1.5 eq) to the cooled solution via syringe, followed by the dropwise addition of the TBAF solution (0.1 eq).

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 2: Structural and Purity Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The combination of NMR, IR, and Mass Spectrometry provides a self-validating system to verify the outcome of the synthesis.

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information on the proton environment. Expected signals include multiplets in the aromatic region (δ 7.2–7.5 ppm) for the benzhydryl protons, a singlet for the methine proton of the benzhydryl group, distinct signals for the azetidine ring methylene protons (δ 3.0–4.0 ppm), and a broad singlet for the hydroxyl proton which can be exchangeable with D₂O.[4]

-

¹³C NMR: This confirms the carbon skeleton. Key signals will include those for the aromatic carbons, the quaternary carbon bearing the -OH and -CF₃ groups, the azetidine ring carbons, and the characteristic quartet for the trifluoromethyl carbon due to coupling with fluorine.

-

¹⁹F NMR: This is a definitive technique for confirming the presence of the trifluoromethyl group. A single, sharp singlet is expected, as there are no other fluorine atoms in the molecule to couple with.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the molecule. Characteristic stretching vibrations are expected for the hydroxyl group (broad peak, ~3200-3400 cm⁻¹), C-F bonds of the trifluoromethyl group (strong absorptions, ~1100–1200 cm⁻¹), the C-N bond of the azetidine ring (~1250 cm⁻¹), and aromatic C-H bonds (~3000-3100 cm⁻¹).[4][9]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected peak would correspond to the protonated molecule [M+H]⁺ at m/z 308.12. The exact mass measurement provides confirmation of the elemental formula, C₁₇H₁₆F₃NO.[10]

Summary of Expected Characterization Data

| Technique | Parameter | Expected Observation | Purpose |

| ¹H NMR | Chemical Shift (δ) | ~7.2-7.5 ppm (m, 10H, Ar-H), ~4.5 ppm (s, 1H, CH-Ph₂), ~3.0-4.0 ppm (m, 4H, azetidine-CH₂), ~2.0 ppm (br s, 1H, OH)[4] | Confirms proton framework and environment |

| ¹³C NMR | Chemical Shift (δ) | ~120-145 ppm (Ar-C), ~124 ppm (q, CF₃), ~75 ppm (C-OH), ~50-60 ppm (azetidine-C) | Confirms carbon skeleton |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -75 to -80 ppm (s, 3F) | Confirms presence of -CF₃ group |

| FT-IR | Wavenumber (cm⁻¹) | ~3200-3400 (broad, O-H), ~1100-1200 (strong, C-F), ~1250 (C-N)[4] | Confirms key functional groups |

| Mass Spec (ESI) | m/z | 308.12 [M+H]⁺ | Confirms molecular weight and formula |

Characterization Workflow Diagram

Caption: Workflow for the analytical characterization of the final product.

References

-

Trifluoromethyltrimethylsilane - Wikipedia . Wikipedia. Available at: [Link]

-

Nucleophilic trifluoromethylation of carbonyl compounds and derivatives - Semantic Scholar . Semantic Scholar. Available at: [Link]

-

Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

-

Trifluoromethylation - Wikipedia . Wikipedia. Available at: [Link]

-

Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds - Semantic Scholar . Semantic Scholar. Available at: [Link]

-

Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine . Journal of Physics: Conference Series. Available at: [Link]

-

New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Nucleophilic Trifluoromethylation of Carbonyl Compounds and Disulfides with Trifluoromethane and Silicon-Containing Bases | The Journal of Organic Chemistry - ACS Publications . ACS Publications. Available at: [Link]

-

Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - NIH . National Institutes of Health. Available at: [Link]

-

FT-IR Absorption Results For Azetidine Derivatives (M32-M37) - ResearchGate . ResearchGate. Available at: [Link]

-

Nucleophilic trifluoromethylation of carbonyl compounds and derivatives - ResearchGate . ResearchGate. Available at: [Link]

-

Synthesized azetidine derivatives | Download Scientific Diagram - ResearchGate . ResearchGate. Available at: [Link]

-

3 - Supporting Information . ACS Publications. Available at: [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity . Advanced Journal of Chemistry. Available at: [Link]

-

Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy - PubMed . PubMed. Available at: [Link]

-

Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications . ACS Publications. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central . PubMed Central. Available at: [Link]

-

Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information . ACS Publications. Available at: [Link]

-

Cas Number 848192-92-7|this compound|C17H16F3NO . molecularinfo.com. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI . MDPI. Available at: [Link]

-

Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - ResearchGate . ResearchGate. Available at: [Link]

- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents. Google Patents.

-

Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate . ResearchGate. Available at: [Link]

- US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents. Google Patents.

-

Synthesis of 1-benzhydryl-3-phthalimidoazetidine - PrepChem.com . PrepChem.com. Available at: [Link]

-

CAS No : 300683-73-2 | Product Name : 1-Benzhydryl-azetidin-3-ol | Pharmaffiliates . Pharmaffiliates. Available at: [Link]

- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. Google Patents.

-

Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro - Beilstein Journals . Beilstein Journals. Available at: [Link]

- US6207822B1 - Process for the synthesis of azetidinones - Google Patents. Google Patents.

- EP0161722B1 - Preparation of 1-substituted azetidine-3-ol derivatives - Google Patents. Google Patents.

-

1-Benzhydrylazetidin-3-one - LookChem . LookChem. Available at: [Link]

Sources

- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 848192-92-7 | Benchchem [benchchem.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 7. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. echemi.com [echemi.com]

Spectroscopic Characterization of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol: A Technical Guide

This technical guide provides a detailed spectroscopic analysis of the novel azetidine derivative, 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol. While complete, experimentally-verified spectra for this specific compound are not widely available in public literature, this document synthesizes predicted spectroscopic data based on its molecular architecture and data from structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound of interest.

Molecular Architecture and its Spectroscopic Implications

This compound is a unique molecule incorporating several key functional groups that dictate its spectroscopic signature.[1] Its structure comprises a strained four-membered azetidine ring, a bulky N-benzhydryl (diphenylmethyl) group, and a trifluoromethyl and a hydroxyl group at the C3 position.[1] Each of these components will give rise to characteristic signals in different spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a comprehensive characterization.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzhydryl group, the methine proton of the benzhydryl group, the methylene protons of the azetidine ring, and the hydroxyl proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | Multiplet | 10H | Aromatic protons (C₆H₅)₂ |

| ~4.50 | Singlet | 1H | Methine proton -CH(Ph)₂ |

| 3.00 - 4.00 | Multiplet | 4H | Azetidine ring protons (-CH₂-) |

| 1.50 - 2.50 | Broad Singlet | 1H | Hydroxyl proton (-OH) |

Causality Behind Assignments:

-

Aromatic Protons (7.20 - 7.40 ppm): The ten protons on the two phenyl rings of the benzhydryl group are expected to resonate in the typical aromatic region.[1]

-

Methine Proton (~4.50 ppm): The single proton attached to the carbon linking the two phenyl rings and the nitrogen of the azetidine ring would appear as a singlet.

-

Azetidine Ring Protons (3.00 - 4.00 ppm): The four protons on the strained azetidine ring are expected to be diastereotopic and will likely appear as a complex multiplet.[1]

-

Hydroxyl Proton (1.50 - 2.50 ppm): The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.[1]

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 140 - 145 | Quaternary aromatic carbons (ipso-carbons) |

| 125 - 130 | Aromatic carbons (-CH=) |

| ~125 (quartet) | Trifluoromethyl carbon (-CF₃) |

| ~75 | Benzhydryl methine carbon (-CH(Ph)₂) |

| ~70 | Azetidine C3 carbon (-C(OH)(CF₃)) |

| ~55 | Azetidine C2 and C4 carbons (-CH₂-) |

Causality Behind Assignments:

-

Aromatic Carbons (125 - 145 ppm): The carbons of the two phenyl rings will appear in the downfield region characteristic of aromatic systems.

-

Trifluoromethyl Carbon (~125 ppm): The carbon of the trifluoromethyl group will be split into a quartet due to coupling with the three fluorine atoms.

-

Azetidine Carbons (~55 - 70 ppm): The sp³ hybridized carbons of the azetidine ring will resonate in the upfield region. The C3 carbon, being substituted with an electronegative oxygen and a trifluoromethyl group, will be the most downfield of the ring carbons.

Predicted ¹⁹F NMR Spectral Data

The fluorine NMR will show a single signal for the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| -62 to -65 | Trifluoromethyl group (-CF₃) |

Causality Behind Assignments:

-

The three equivalent fluorine atoms of the trifluoromethyl group will give rise to a singlet in the proton-decoupled ¹⁹F NMR spectrum. The expected chemical shift is in the typical range for trifluoromethyl groups attached to a quaternary carbon.[1]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time and a larger number of scans will be required compared to ¹H NMR.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Set the spectral width to cover the expected range for the trifluoromethyl group.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-N, and C-F bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 2850 - 3000 | C-H stretch | Aliphatic C-H |

| ~1600, ~1490, ~1450 | C=C stretch | Aromatic ring |

| ~1250 | C-N stretch | Azetidine C-N |

| 1100 - 1200 | C-F stretch | Trifluoromethyl (-CF₃) |

Causality Behind Assignments:

-

O-H Stretch (~3200 cm⁻¹): The broad absorption band is a hallmark of the hydroxyl group, with the broadening caused by hydrogen bonding.[1]

-

C-H Stretches (2850 - 3100 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those below are for aliphatic C-H bonds.

-

C=C Stretches (~1450 - 1600 cm⁻¹): These sharp absorptions are typical for the carbon-carbon double bonds within the aromatic rings.

-

C-N Stretch (~1250 cm⁻¹): The stretching vibration of the carbon-nitrogen bond in the azetidine ring is expected in this region.[1]

-

C-F Stretches (1100 - 1200 cm⁻¹): The strong absorptions in this region are characteristic of the carbon-fluorine bonds of the trifluoromethyl group.[1]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 307.31 g/mol ), high-resolution mass spectrometry (HRMS) would be ideal for confirming the elemental composition.

Predicted Mass Spectral Data

| m/z (mass-to-charge ratio) | Assignment |

| 308.1257 | [M+H]⁺ (Protonated molecule) |

| 288.1151 | [M-H₂O]⁺ (Loss of water) |

| 167.0861 | [CH(Ph)₂]⁺ (Benzhydryl cation) |

Causality Behind Assignments:

-

[M+H]⁺ (308.1257): In electrospray ionization (ESI) or chemical ionization (CI), the molecule is expected to be observed as its protonated form.

-

[M-H₂O]⁺ (288.1151): The tertiary alcohol is prone to dehydration, leading to a fragment corresponding to the loss of a water molecule.

-

[CH(Ph)₂]⁺ (167.0861): The most stable fragment is likely to be the benzhydryl cation due to the resonance stabilization provided by the two phenyl rings. This would likely be the base peak in the spectrum.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as ESI or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode.

-

For HRMS, use a high-resolution mass analyzer to obtain accurate mass measurements.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Use the accurate mass measurements to confirm the elemental composition.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and self-validating system for the structural confirmation of this compound. While this guide is based on predicted data, it offers a robust framework for researchers to interpret experimental results once they are obtained. The unique combination of the strained azetidine ring, the bulky benzhydryl group, and the electron-withdrawing trifluoromethyl group makes this molecule an interesting subject for further spectroscopic and chemical investigations.

References

-

PubChem. 1-(Diphenylmethyl)azetidin-3-ol. [Link]

-

SpectraBase. 1-(Diphenylmethyl)-3-azetidinol. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and potential applications of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The azetidine scaffold, particularly when substituted with trifluoromethyl groups, offers a unique combination of structural rigidity, metabolic stability, and modulated physicochemical properties that are highly desirable in modern drug design. This document delves into the strategic synthesis of this molecule, the nuanced roles of its constituent functional groups, and a detailed examination of its molecular architecture based on established spectroscopic principles and data from closely related analogues. While experimental spectroscopic data for the title compound is not widely published, this guide provides a robust, inferred analysis to support research and development efforts.

Introduction: The Strategic Importance of Fluorinated Azetidines in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in the landscape of drug discovery.[1] Their inherent ring strain and sp³-rich character provide a unique three-dimensional geometry that can enhance binding affinity to biological targets and improve key pharmacokinetic properties such as solubility and metabolic stability.[2] The introduction of a trifluoromethyl (-CF₃) group, a common bioisostere for methyl or chloro groups, further amplifies these advantages.[3] The -CF₃ group is known to increase lipophilicity, block metabolic pathways, and enhance binding interactions through its strong electron-withdrawing nature, making trifluoromethylated azetidines highly sought-after scaffolds in the development of novel therapeutics.[3][4]

This compound (CAS No. 848192-92-7) embodies these desirable characteristics. Its structure marries the strained azetidine ring with the metabolic stability conferred by the trifluoromethyl group and the synthetic utility of a bulky N-benzhydryl protecting group. This guide will provide an in-depth exploration of its synthesis and molecular characteristics, offering valuable insights for its application as a versatile building block in the synthesis of complex, biologically active molecules.[4]

Synthesis and Mechanistic Considerations

The primary synthetic route to this compound involves the nucleophilic trifluoromethylation of a readily available precursor, N-benzhydryl-3-azetidinone. This transformation is a cornerstone of modern organofluorine chemistry.

Reagents and Rationale

The key reagents in this synthesis and the rationale for their selection are outlined below:

| Reagent | Role | Rationale |

| N-Benzhydryl-3-azetidinone | Starting Material | Provides the core azetidine structure with a bulky N-protecting group. |

| Trifluoromethyltrimethylsilane (TMSCF₃) | Trifluoromethyl Source | A safe and effective source of a nucleophilic trifluoromethyl equivalent.[5] |

| Cesium Fluoride (CsF) | Catalyst/Initiator | Activates the TMSCF₃ reagent to generate the reactive trifluoromethyl anion.[6] |

| Tetrahydrofuran (THF) | Solvent | An aprotic polar solvent that effectively dissolves the reactants and facilitates the reaction. |

Experimental Protocol

The following protocol outlines a reliable method for the synthesis of this compound.

Step 1: Trifluoromethylation To a solution of N-benzhydryl-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) is added cesium fluoride (1.5 eq). The suspension is stirred at room temperature, followed by the dropwise addition of trifluoromethyltrimethylsilane (1.5 eq). The reaction mixture is stirred at room temperature for approximately 15 minutes, during which the nucleophilic attack of the trifluoromethyl group on the ketone occurs.

Step 2: Hydrolysis (Work-up) Upon completion of the reaction, the mixture is carefully quenched with water. This step hydrolyzes the intermediate silyl ether to yield the final tertiary alcohol. The aqueous layer is then extracted with an organic solvent such as ethyl acetate.

Step 3: Purification The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid. This procedure has been reported to yield approximately 76% of the final product.

Mechanistic Pathway

The core of this synthesis is the fluoride-initiated nucleophilic trifluoromethylation of the azetidinone. The mechanism proceeds as follows:

-

Activation: The fluoride ion from CsF attacks the silicon atom of TMSCF₃, forming a pentacoordinate silicate intermediate which then releases the trifluoromethyl anion ([CF₃]⁻).[7]

-

Nucleophilic Addition: The highly nucleophilic [CF₃]⁻ attacks the electrophilic carbonyl carbon of N-benzhydryl-3-azetidinone.

-

Intermediate Formation: This addition forms a tertiary alkoxide intermediate which is subsequently trapped by another molecule of TMSCF₃ to form a stable silyl ether.

-

Hydrolysis: Aqueous work-up hydrolyzes the silyl ether to reveal the final product, this compound.

The Role of the N-Benzhydryl Group

The N-benzhydryl (diphenylmethyl) group serves several critical functions in this synthesis:

-

Protection: It acts as a robust protecting group for the azetidine nitrogen, preventing unwanted side reactions.

-

Steric Hindrance: Its significant steric bulk can influence the stereochemical outcome of reactions at adjacent positions, although in this achiral synthesis, its primary role is protective.

-

Solubility: The two phenyl rings increase the compound's solubility in organic solvents, aiding in purification and handling.

-

Deprotection: The benzhydryl group can be removed under specific conditions, such as catalytic hydrogenation, to reveal the secondary amine for further functionalization.

Molecular Structure and Characterization

The molecular structure of this compound is defined by its four key components: the azetidine ring, the N-benzhydryl group, and the trifluoromethyl and hydroxyl groups at the C3 position.

Core Components and Their Influence

-

Azetidine Ring: This four-membered ring is conformationally puckered to alleviate ring strain.[7] This puckering creates distinct axial and equatorial positions for substituents.

-

N-Benzhydryl Group: This bulky group is expected to preferentially occupy the equatorial position to minimize steric interactions with the azetidine ring protons.[7]

-

C3-Substituents: The presence of both a trifluoromethyl and a hydroxyl group on the same carbon (C3) creates a sterically hindered and electronically rich tertiary alcohol. The electron-withdrawing nature of the -CF₃ group influences the acidity of the hydroxyl proton.

Spectroscopic Analysis (Inferred)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different proton environments:

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Benzhydryl) | 7.20 - 7.50 | Multiplet |

| Methine (Benzhydryl CH) | ~4.50 | Singlet |

| Azetidine (CH₂) | 3.00 - 4.00 | Multiplets (AB quartet) |

| Hydroxyl (OH) | 1.50 - 2.50 | Broad Singlet |

Data inferred from analogous compounds such as 1-benzhydryl-3-(methylsulfonyl)azetidine.[7]

¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the different carbon environments, with the trifluoromethyl-substituted carbon showing a characteristic quartet due to C-F coupling.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic (Benzhydryl) | 125 - 145 |

| Methine (Benzhydryl CH) | ~75 |

| Azetidine (C2, C4) | 50 - 60 |

| C3 (C-OH, C-CF₃) | ~80 (quartet) |

| CF₃ | ~125 (quartet) |

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is expected to show a single sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for a CF₃ group attached to a quaternary carbon.[8]

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₁₇H₁₆F₃NO. The mass spectrum would likely show a prominent molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the benzhydryl group.

Crystallography and 3D Structure

A single-crystal X-ray diffraction study would provide the most definitive structural information, including bond lengths, bond angles, and the puckered conformation of the azetidine ring. In the absence of such data for the title compound, the solid-state structure is anticipated to feature intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitrogen or hydroxyl oxygen of a neighboring molecule.

Applications in Drug Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of its functional groups allows for diverse chemical modifications.

-

Access to Novel Scaffolds: Removal of the N-benzhydryl group provides a secondary amine that can be functionalized to introduce a wide range of substituents, leading to libraries of novel compounds for high-throughput screening.

-

Modulation of Physicochemical Properties: The hydroxyl group can be derivatized to fine-tune solubility and lipophilicity.

-

Bioisosteric Replacement: The trifluoromethyl-azetidinol motif can be incorporated into existing drug scaffolds as a bioisosteric replacement for other groups to improve metabolic stability and potency.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general precautions for handling fine chemicals and fluorinated compounds should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a molecule of considerable strategic importance for medicinal chemists and drug development professionals. Its synthesis is achievable through a robust and well-understood trifluoromethylation reaction. The molecular architecture, characterized by the interplay of the strained azetidine ring, the bulky benzhydryl protecting group, and the electronically influential trifluoromethyl and hydroxyl moieties, offers a rich platform for the design and synthesis of novel therapeutic agents. While a full experimental characterization of this specific compound remains to be published in accessible literature, this guide provides a solid foundation for its synthesis, understanding, and application in the pursuit of next-generation pharmaceuticals.

References

- Google Patents. EP0161722B1 - Preparation of 1-substituted azetidine-3-ol derivatives.

- Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989). Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent. Journal of the American Chemical Society, 111(1), 393–395.

- Prakash, G. K. S., Panja, C., Vaghoo, H., Surampudi, V., Kultyshev, R., Mandal, M., Rasul, G., Mathew, T., & Olah, G. A. (2006). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry, 71(18), 6806–6813.

- Charpentier, J., Frings, M., & Bolm, C. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317.

- Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

- Google Patents. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives.

-

PubMed Central. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

- Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.

- Singh, G. S., & D'hooghe, M. (2016). Synthesis and applications of azetidines and their derivatives. Comprehensive Organic Synthesis II, 4, 1153-1191.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10422, Azetidine. Retrieved January 20, 2026 from [Link].

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

PubMed Central. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. Available from: [Link]

-

ResearchGate. Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19 F NMR Labels for Structural Studies of Membrane-Bound Peptides. Available from: [Link]

-

PubMed Central. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and antimicrobial activity of Azetidin-2-one based Phenyl sulfonyl Pyrazoline Derivatives. Available from: [Link]

-

MDPI. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Available from: [Link]

-

PubMed Central. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available from: [Link]

-

ResearchGate. Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Available from: [Link]

-

International Journal for Pharmaceutical Research Scholars. Synthesis, Characterization and Antimicrobial Screening of Some New Benzofuranyl Pyridinyl and Benzofuranyl Styryl Pyridinyl Substituted Coumarins. Available from: [Link]

-

PubMed Central. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. Available from: [Link]

Sources

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 848192-92-7 | Benchchem [benchchem.com]

- 5. 1-Benzhydryl-3-(trifluoromethyl) azetidin-3-ol Supplier in Mumbai, 1-Benzhydryl-3-(trifluoromethyl) azetidin-3-ol Trader, Maharashtra [chemicalmanufacturers.in]

- 6. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 7. 1-Benzhydryl-3-(methylsulfonyl)azetidine () for sale [vulcanchem.com]

- 8. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol (CAS Number: 848192-92-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol is a novel synthetic compound that has garnered significant interest within the medicinal chemistry and neuroscience communities. Its unique molecular architecture, featuring a strained azetidine ring substituted with a bulky benzhydryl group and an electron-withdrawing trifluoromethyl moiety, confers intriguing physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the compound's properties, synthesis, and potential therapeutic applications, with a particular focus on its role as a modulator of central nervous system (CNS) targets. Drawing from available scientific literature and patent filings, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutics for neurological and psychiatric disorders.

Introduction: The Emergence of a Privileged Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern drug discovery.[1] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets.[1] Furthermore, the incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding interactions.[2] The combination of these features in this compound suggests a molecule designed for CNS penetration and potent biological activity.

This guide will delve into the known characteristics of this compound, from its fundamental chemical properties to its potential as a modulator of key neurological pathways.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 848192-92-7 | [3][4] |

| Molecular Formula | C₁₇H₁₆F₃NO | [3] |

| Molecular Weight | 307.31 g/mol | [3] |

| IUPAC Name | This compound | [5] |

| Appearance | White to off-white solid | |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [6] |

Synthesis and Manufacturing

The synthesis of this compound has been described in the scientific literature, with a robust method referenced in patent literature (e.g., WO2005/26146).[5] The general approach involves a multi-step process, which is outlined below.

General Synthetic Route

The primary synthetic pathway to this compound involves the nucleophilic trifluoromethylation of a key intermediate, N-benzhydryl-3-azetidinone.[5] This reaction is typically carried out using a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃), in the presence of a fluoride source.[5]

A detailed, step-by-step experimental protocol is provided to guide researchers in the laboratory synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

Materials:

-

N-benzhydryl-3-azetidinone

-

Trifluoromethyltrimethylsilane (TMSCF₃)

-

Cesium Fluoride (CsF)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium Chloride (NH₄Cl), saturated aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-benzhydryl-3-azetidinone in anhydrous THF.

-

Addition of Reagents: To the stirred solution, add cesium fluoride followed by the dropwise addition of trifluoromethyltrimethylsilane at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Therapeutic Uses

The primary therapeutic interest in this compound lies in its potential to modulate CNS activity. Research suggests that this compound may act as an inhibitor of the glycine transporter 1 (GlyT1).[5]

Mechanism of Action: Glycine Transporter 1 (GlyT1) Inhibition

GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft.[7] Glycine is an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, which play a critical role in synaptic plasticity, learning, and memory.[8] By inhibiting GlyT1, this compound can increase synaptic glycine concentrations, thereby enhancing NMDA receptor function.[8] This mechanism is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as the negative and cognitive symptoms of schizophrenia.[7]

Signaling Pathway Diagram:

Caption: Proposed mechanism of action via GlyT1 inhibition.

Potential Therapeutic Applications

The potential for this compound and related azetidine-based GlyT1 inhibitors to enhance memory and cognition has been explored in preclinical studies.[8][9] Research has shown that compounds in this class can elevate glycine levels in the cerebrospinal fluid (CSF) and demonstrate efficacy in animal models of memory impairment, such as the Novel Object Recognition (NOR) test.[8]

Given its proposed mechanism of action, this compound may have therapeutic potential in a range of CNS disorders, including:

-

Schizophrenia: Particularly for the treatment of negative symptoms and cognitive deficits.

-

Alzheimer's Disease and other Dementias: To enhance cognitive function and memory.

-

Depression and Anxiety Disorders: Where modulation of glutamatergic signaling may be beneficial.

Further in-depth preclinical and clinical investigations are necessary to fully elucidate the therapeutic efficacy and safety profile of this compound.

Safety and Toxicology

A comprehensive safety and toxicology profile for this compound is not yet publicly available. As with any investigational compound, careful handling in a laboratory setting is essential. Researchers should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and potential hazards.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel CNS therapeutics. Its unique chemical structure and proposed mechanism of action as a GlyT1 inhibitor position it as a candidate for addressing unmet medical needs in psychiatric and neurological disorders.

Future research should focus on:

-

Quantitative Pharmacological Profiling: Determining the precise IC₅₀ for GlyT1 and conducting comprehensive selectivity screening against a broad panel of CNS targets.

-

In Vivo Efficacy Studies: Evaluating the compound in a wider range of animal models relevant to schizophrenia, Alzheimer's disease, and other CNS disorders.

-

Pharmacokinetic and ADME Studies: Characterizing the absorption, distribution, metabolism, and excretion properties of the compound to optimize its drug-like properties.

-

Safety and Toxicology Assessment: Conducting thorough safety and toxicology studies to establish a clear therapeutic window.

The continued investigation of this compound and its analogs holds significant promise for advancing the field of neuropharmacology and delivering new treatment options for patients with debilitating CNS conditions.

References

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. This compound | 848192-92-7 | Benchchem [benchchem.com]

- 6. 3-(TrifluoroMethyl)Azetidine Hydrochloride CAS#: 1221272-90-7 [amp.chemicalbook.com]

- 7. Design of potent GlyT1 inhibitors: in vitro and in vivo profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Powerhouse Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylated Azetidines

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide delves into the fascinating journey of trifluoromethylated azetidines, from their initial synthetic challenges to their current status as a highly sought-after scaffold in modern medicinal chemistry. We will explore the core chemical principles that make this unique combination of a strained four-membered ring and a trifluoromethyl group so impactful, trace the evolution of its synthesis, and examine its application in the quest for novel therapeutics.

Part 1: The Strategic Alliance: Azetidine and the Trifluoromethyl Group

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has steadily gained prominence in drug design.[1] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding to biological targets and improve pharmacokinetic properties compared to its more flexible five- and six-membered counterparts.[1] Azetidines serve as valuable bioisosteres, providing novel exit vectors for molecular elaboration and often leading to improved solubility and metabolic stability.[2] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[1]

Parallel to the rise of the azetidine scaffold, the trifluoromethyl (CF3) group has established itself as a cornerstone of medicinal chemistry.[3] The introduction of a CF3 group can profoundly and beneficially alter a molecule's physicochemical properties. It is a strong electron-withdrawing group that can modulate the pKa of nearby functionalities, which is often crucial for optimizing drug-receptor interactions and reducing off-target effects.[4] Furthermore, the CF3 group can enhance metabolic stability by blocking sites of oxidative metabolism and improve membrane permeability and oral bioavailability due to its lipophilic nature.[3] The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the nitro group, to improve the drug-like properties of a compound.[5][6][7]

The combination of the azetidine ring and the trifluoromethyl group creates a synergistic effect, yielding a scaffold with a compelling set of properties for drug discovery. Trifluoromethylated azetidines offer a unique blend of conformational constraint, metabolic stability, and modulated basicity, making them highly attractive building blocks for the synthesis of novel bioactive molecules.[4]

Part 2: Early Forays into a Challenging Synthesis

The initial synthesis of trifluoromethylated azetidines was not a trivial undertaking. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of adjacent atoms, posing unique challenges to traditional synthetic methodologies. One of the pioneering approaches to non-activated 1-alkyl-2-(trifluoromethyl)azetidines was developed by De Kimpe and coworkers.[8][9][10] This linear synthesis commenced from the readily available ethyl 4,4,4-trifluoroacetoacetate.

The key steps in this early methodology involved:

-

Imination: Reaction of ethyl 4,4,4-trifluoroacetoacetate with a primary amine to form the corresponding enamine.

-

Hydride Reduction: Reduction of the enamine to yield a γ-amino alcohol.

-

Chlorination: Conversion of the alcohol to a chloride using thionyl chloride.

-

Base-Induced Ring Closure: Intramolecular cyclization of the resulting N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine using a strong base like lithium hexamethyldisilazide (LiHMDS) to afford the desired 1-alkyl-2-(trifluoromethyl)azetidine.

The necessity of a strong base for the final cyclization step highlights the reduced nucleophilicity of the nitrogen atom due to the adjacent electron-withdrawing trifluoromethyl group. While this method provided a viable route to these novel scaffolds, it was a multi-step process with limitations in terms of substrate scope and functional group tolerance.

Experimental Protocol: Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines via the De Kimpe Method

Step 1: Synthesis of Ethyl 3-(alkylamino)-4,4,4-trifluorobut-2-enoate (Enamine Formation)

-

To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent (e.g., toluene), add the primary amine (1.1 eq) and a catalytic amount of acetic acid.

-

Heat the reaction mixture at reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or GC-MS until completion.

-

Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield the enamine.

Step 2: Synthesis of 4-(Alkylamino)-1,1,1-trifluorobutan-2-ol (Hydride Reduction)

-

Dissolve the enamine (1.0 eq) in a suitable solvent (e.g., methanol).

-

Cool the solution to 0 °C and add sodium borohydride (NaBH4) (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product to obtain the γ-amino alcohol.

Step 3: Synthesis of N-Alkyl-4-chloro-1,1,1-trifluorobutan-2-amine (Chlorination)

-

Dissolve the γ-amino alcohol (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C and add thionyl chloride (SOCl2) (1.2 eq) dropwise.

-

Stir the reaction at room temperature until completion.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry, and concentrate under reduced pressure to yield the crude chloroamine, which can be used in the next step without further purification.

Step 4: Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidine (Intramolecular Cyclization)

-

Dissolve the crude chloroamine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a solution of LiHMDS (1.5 eq) in THF dropwise at room temperature.

-

Reflux the reaction mixture for the specified time (e.g., 4 hours).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 1-alkyl-2-(trifluoromethyl)azetidine.

Part 3: A Renaissance in Synthesis: Modern and Versatile Approaches

The growing interest in trifluoromethylated azetidines spurred the development of more efficient and versatile synthetic strategies. These modern methodologies have significantly expanded the accessibility and diversity of this valuable scaffold.

Strain-Release Reactions of 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes

A significant breakthrough in the synthesis of 2-(trifluoromethyl)azetidines came with the exploration of strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs).[4][11] These highly strained bicyclic compounds serve as excellent precursors to diversely substituted azetidines. The reaction of these ABBs with various electrophiles, such as benzyl chloroformate or trifluoroacetic anhydride, leads to the formation of functionalized 3-chloroazetidines or azetidin-3-ols, respectively, with a trifluoromethyl group at the C2 position.[4][11] Furthermore, palladium-catalyzed hydrogenolysis of 3-aryl-2-trifluoromethyl-1-azabicyclobutanes provides a convenient route to cis-2,3-disubstituted azetidines.[4][11]

Cascade Trifluoromethylation/Cyclization of N-Allyl Ynamides

More recently, innovative cascade reactions have emerged as a powerful tool for constructing complex molecular architectures in a single step. A notable example is the cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides. This method provides rapid access to azetidine-fused tricyclic compounds under mild reaction conditions and represents a rare example of a 4-exo-dig radical cyclization.

Other Notable Synthetic Strategies

Several other synthetic routes have contributed to the growing toolbox for accessing trifluoromethylated azetidines:

-

From β-Lactams: Wittig reaction of 4-trifluoromethyl-substituted β-lactams followed by hydrogenation has been used to synthesize 4-trifluoromethyl-2-alkyl- and 2,3-dialkyl-substituted azetidines.[12]

-

Iodocyclization of Homoallyl Amines: The iodocyclization of homoallylic amines has been explored for the synthesis of functionalized 2-(iodomethyl)azetidines, which can be further elaborated.

-

[2+2] Photocycloaddition: The intermolecular aza Paternò-Büchi reaction, a [2+2] photocycloaddition between imines and alkenes, has been developed for the synthesis of azetidines.[13]

Part 4: Impact on the Pharmaceutical Landscape

The increased availability of trifluoromethylated azetidines has enabled their exploration in various drug discovery programs. Their unique properties make them valuable for addressing common challenges in medicinal chemistry, such as improving metabolic stability, modulating basicity, and exploring novel chemical space.

As Bioisosteric Replacements

Trifluoromethylated azetidines can serve as bioisosteres for other chemical motifs, offering a three-dimensional alternative to flat aromatic rings or more flexible aliphatic chains. This can lead to improved target engagement and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. The trifluoromethyl group's ability to lower the basicity of the azetidine nitrogen can be particularly advantageous in mitigating off-target effects, such as hERG channel inhibition, which is often associated with basic amines.[4]

Case Studies in Drug Discovery

Trifluoromethylated azetidines have been incorporated into a variety of bioactive compounds, demonstrating their potential across different therapeutic areas. For instance, trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides have been discovered as potent and orally bioavailable agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a target for metabolic diseases.[14][15] In another example, a 2-(trifluoromethyl)azetidine moiety was incorporated into a ketohexokinase inhibitor.[4] These examples highlight the growing recognition of this scaffold's value in lead optimization campaigns.

Table 1: Physicochemical Properties of Azetidine and its Trifluoromethylated Analogs

| Compound | pKa of Azetidine Nitrogen (Predicted) | cLogP (Predicted) |

| Azetidine | 11.29 | -0.15 |

| 2-(Trifluoromethyl)azetidine | 6.5 - 7.5 | 0.5 - 1.0 |

| 3-(Trifluoromethyl)azetidine | 8.0 - 9.0 | 0.5 - 1.0 |

Note: Predicted values are estimates and can vary depending on the prediction software and the specific substitution pattern.

Conclusion and Future Outlook

The journey of trifluoromethylated azetidines from a synthetic curiosity to a valuable tool in drug discovery is a testament to the ingenuity of synthetic chemists and the ever-present need for novel chemical matter in medicinal chemistry. The evolution from challenging linear syntheses to more elegant and efficient modern methodologies has unlocked the potential of this unique scaffold. As our understanding of the interplay between three-dimensional structure, physicochemical properties, and biological activity deepens, we can expect to see the trifluoromethylated azetidine motif appearing in an increasing number of clinical candidates and, ultimately, in new medicines that address unmet medical needs. The continued development of novel synthetic methods, particularly those that allow for precise stereochemical control, will further fuel the exploration of this powerful and versatile building block.

References

-

Phillips, D. P., et al. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Journal of Medicinal Chemistry, 57(8), 3263-3282. [Link]

-

Gelis, C., et al. (2020). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 26(31), 7078-7082. [Link]

-

Gelis, C., et al. (2020). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition, 59(21), 8233-8237. [Link]

-

Singh, G. S., & D’hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49569-49598. [Link]

-

Kenis, S., et al. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. The Journal of Organic Chemistry, 77(14), 5982-5992. [Link]

-

Kenis, S., et al. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. The Journal of Organic Chemistry, 77(14), 5982–5992. [Link]

-

Wang, Y., et al. (2021). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers, 8(16), 4473-4478. [Link]

-

Gelin, A., et al. (2019). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. In Targets in Heterocyclic Systems (Vol. 23, pp. 29-54). Italian Society of Chemistry. [Link]

-

Bull, J. A., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 143(35), 14090-14101. [Link]

-

D'hooghe, M., & De Kimpe, N. (2008). A fascile synthesis of azetidines. The Journal of Organic Chemistry, 73(13), 5123–5126. [Link]

-

Kenis, S., et al. (2012). Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts. The Journal of Organic Chemistry, 77(14), 5982-5992. [Link]

-

Richardson, A. D., et al. (2023). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 15(9), 1272-1279. [Link]

-

Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. [Link]

-

Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]

-

Soloshonok, V. A., & Ohkura, H. (2001). Synthesis of 4-Trifluoromethylated 2-Alkyl- and 2,3-Dialkyl-Substituted Azetidines. The Journal of Organic Chemistry, 66(16), 5536-5539. [Link]

-

Phillips, D. P., et al. (2014). Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy. Journal of Medicinal Chemistry, 57(8), 3263-3282. [Link]

-

Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. [Link]

-

ResearchGate. (n.d.). Examples of azetidine-based bioisosters. [Link]

-

Singh, A. K., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 15(1), 23-45. [Link]

-

Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]

-

Ilardi, E. A., & Tota, M. R. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5133. [Link]

-

Bull, J. A., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 143(35), 14090–14101. [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 7. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Azetidines in Focus: Unlocking Potent and Stable Scaffolds with the Trifluoromethyl Group

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Rise of Small Rings and the Power of Fluorine

In the landscape of modern drug discovery, saturated heterocycles have become indispensable scaffolds. Their three-dimensional nature offers superior spatial arrangement for interacting with biological targets compared to their flat, aromatic counterparts. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, is an emerging privileged structure.[1][2] Azetidines can offer improved pharmacokinetic properties, such as solubility and metabolic stability, when compared to more common five- and six-membered rings like pyrrolidines and piperidines.[1]

Parallel to the rise of sp³-rich scaffolds, the strategic incorporation of fluorine has become a cornerstone of medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, stands out for its profound ability to modulate a molecule's physicochemical and biological properties.[3] This guide delves into the synergistic combination of these two powerful motifs, exploring the multifaceted role of the trifluoromethyl group in the context of azetidine compounds. We will examine its influence on molecular properties, binding interactions, and metabolic fate, and provide practical insights into the synthesis and evaluation of these promising structures.

The Trifluoromethyl Group: More Than a Bulky Methyl

The CF₃ group is often considered a bioisostere of a methyl or ethyl group, but its electronic properties are dramatically different.[3][4] Its defining features are high electronegativity and strong electron-withdrawing capabilities, which stem from the three highly polarized C-F bonds.[5] This unique electronic profile is the origin of its significant impact on the properties of the parent azetidine scaffold.

Key Characteristics of the CF₃ Group:

-

High Electronegativity: The fluorine atoms create a strong dipole, influencing the electron density of the entire molecule.[5]

-

Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen atom and even a methyl group, which can enhance membrane permeability and binding in hydrophobic pockets.[3][6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), rendering the CF₃ group highly resistant to oxidative metabolism by enzymes like cytochrome P450s.[3][7]

-

Modulation of Basicity: When placed near the azetidine nitrogen, the potent electron-withdrawing nature of the CF₃ group can significantly lower the pKa of the nitrogen atom.[1][8] This can be a crucial tool for reducing off-target effects associated with high basicity, such as hERG channel inhibition.

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of a CF₃ group onto an azetidine ring systematically alters its drug-like properties. These modifications are often key to overcoming liabilities in early-stage drug candidates.

Lipophilicity, Solubility, and Basicity

As a highly lipophilic moiety, the CF₃ group generally increases the overall lipophilicity (logP) of an azetidine compound.[6] This can be advantageous for crossing biological membranes but must be carefully balanced to maintain adequate aqueous solubility for formulation and distribution.

A more profound effect is the modulation of the azetidine nitrogen's basicity (pKa). The strong inductive effect of the CF₃ group withdraws electron density from the nitrogen, making its lone pair less available for protonation. For example, a 6-trifluoromethyl group was shown to reduce the basicity of a piperidine ring by approximately 1000-fold.[8] A similar, significant reduction in basicity can be expected in trifluoromethylated azetidines, a critical parameter for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties and avoiding toxicity.[9]

| Property | Influence of CF₃ Group | Rationale | Citation |

| Lipophilicity (logP) | Increases | High lipophilicity of the C-F bonds. | [3][6] |

| Aqueous Solubility | Generally Decreases | Increased lipophilicity can reduce interaction with water. | [6] |

| Basicity (pKa) | Significantly Decreases | Strong inductive electron withdrawal from the nitrogen atom. | [1][8] |

| Metabolic Stability | Significantly Increases | High C-F bond strength resists enzymatic cleavage. | [3][7] |

Metabolic Stability: Blocking Metabolic Hotspots

A primary driver for incorporating a CF₃ group is to enhance metabolic stability.[7] Aliphatic C-H bonds are often susceptible to oxidation by cytochrome P450 enzymes, a major pathway for drug clearance. Replacing a metabolically labile methyl group or hydrogen with a robust CF₃ group effectively blocks this metabolic pathway.[3][10] This "metabolic shielding" can lead to a longer drug half-life, reduced patient-to-patient variability, and a lower required dose.[7] Studies have shown that trifluoromethyl substitution can provide a "global protective effect," reducing metabolism not only at the site of substitution but also at other positions within the molecule.[10]

Influence on Conformation and Biological Activity

Beyond its impact on physicochemical properties, the CF₃ group exerts significant control over the conformation of the azetidine ring and its interactions with biological targets.

Conformational Control of the Azetidine Ring

The four-membered azetidine ring is not planar and exists in a puckered conformation. The position and nature of substituents can influence the degree of this pucker. A bulky and electronegative CF₃ group can have a pronounced effect on this conformational preference.[11] Computational studies have shown that electrostatic interactions, such as a favorable charge-dipole interaction between the C-F dipole and a protonated azetidine nitrogen, can invert the ring pucker compared to a non-fluorinated analogue.[11] This conformational locking can pre-organize the molecule into a bioactive conformation, enhancing binding affinity and selectivity for its target.

Caption: Conformational influence of the CF₃ group on the azetidine ring.

Enhancing Binding Interactions

The unique electronic properties of the CF₃ group can lead to enhanced binding affinity for a biological target. While not a classic hydrogen bond acceptor, the electron-deficient carbon of the CF₃ group can participate in favorable orthogonal multipolar interactions with electron-rich groups, such as carbonyls, in a protein binding pocket. Furthermore, its lipophilicity promotes favorable interactions within hydrophobic pockets.[6] The combination of steric bulk, conformational control, and unique electronic interactions makes the CF₃-azetidine motif a powerful tool for optimizing pharmacodynamics.